molecular formula C11H18ClNO B6361940 2-{[(Butan-2-yl)amino]methyl}phenol hydrochloride CAS No. 855350-91-3

2-{[(Butan-2-yl)amino]methyl}phenol hydrochloride

Cat. No.: B6361940
CAS No.: 855350-91-3
M. Wt: 215.72 g/mol
InChI Key: BPWLVNPKPABRGC-UHFFFAOYSA-N
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Description

2-{[(Butan-2-yl)amino]methyl}phenol hydrochloride (CAS 855350-91-3) is a high-purity chemical intermediate certified with a purity of NLT (Not Less Than) 97% . It has a molecular formula of C11H18ClNO and a molecular weight of 215.72 . This compound is supplied as a critical building block for research and development in the pharmaceutical and chemical industries, particularly in the synthesis of complex molecules for biological evaluation . The structural motif of an aminomethylphenol is found in various bioactive compounds and is a key scaffold in medicinal chemistry . For instance, the core structure of 2-(aminomethyl)phenol, a related compound, is currently under investigation in clinical trials, highlighting the research relevance of this chemical class . Researchers utilize such intermediates in the development of potential therapeutic agents, including in areas such as anticancer research where related phenoxy and amino-methylphenol derivatives have been explored . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for human consumption. Please refer to the safety data sheet for proper handling and storage information.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(butan-2-ylamino)methyl]phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-3-9(2)12-8-10-6-4-5-7-11(10)13;/h4-7,9,12-13H,3,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWLVNPKPABRGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=CC=C1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Design for 2 Butan 2 Yl Amino Methyl Phenol Hydrochloride

Retrosynthetic Analysis of 2-{[(Butan-2-yl)amino]methyl}phenol Hydrochloride

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler starting materials. For this compound, this process highlights the key bond formations and reveals the most efficient synthetic pathway.

The principal strategy for the retrosynthesis of this class of compounds involves the disconnection of the C-N and C-C bonds that form the aminomethyl bridge. The target molecule is a β-amino alcohol derivative, characteristic of a Mannich reaction product. byjus.com The most logical disconnections are:

C-N Bond Disconnection: Cleavage of the bond between the nitrogen of the butan-2-ylamino group and the benzylic methylene (B1212753) carbon.

C-C Bond Disconnection: Subsequent cleavage of the bond between the phenolic ring and the methylene carbon.

This two-step disconnection approach simplifies the complex target molecule into three fundamental building blocks, suggesting a one-pot, three-component condensation reaction as the forward synthesis. oarjbp.com This is a classic disconnection for Mannich bases derived from phenols. youtube.com

Following the disconnection strategy, the key precursors for the synthesis are readily identified. These starting materials are typically simple and widely available.

PrecursorRole in Synthesis
Phenol (B47542) Provides the aromatic ring and acts as the nucleophile (the active hydrogen compound). researchgate.net
Butan-2-ylamine Serves as the secondary amine component.
Formaldehyde (B43269) Acts as the electrophilic one-carbon source that bridges the phenol and amine. adichemistry.com
Hydrochloric Acid Used in the final step to protonate the basic amine, forming the stable hydrochloride salt. nih.gov

Direct Synthesis Approaches

The forward synthesis, guided by the retrosynthetic analysis, points directly to the Mannich reaction as the most efficient method for preparing 2-{[(butan-2-yl)amino]methyl}phenol.

The Mannich reaction is a cornerstone of organic synthesis, involving the aminoalkylation of an acidic proton located on a nucleophilic carbon. byjus.com In this specific synthesis, it is the aminomethylation of the electron-rich phenol ring. The reaction condenses the three key precursors—phenol, formaldehyde, and butan-2-ylamine—to form the desired Mannich base. oarjbp.comwikipedia.org

The resulting free base is then treated with hydrochloric acid to yield the final hydrochloride salt.

The Mannich reaction can be performed under various conditions, with the choice of catalyst and medium influencing reaction rates and outcomes.

Mechanism: The reaction begins with the formation of a reactive electrophile, an iminium ion (also known as an Eschenmoser's salt precursor), from the condensation of butan-2-ylamine and formaldehyde. adichemistry.comunacademy.com The phenol, acting as the nucleophile, then attacks this iminium ion to form the C-C bond, yielding the final product after deprotonation. byjus.com

Acidic vs. Basic Media:

Acidic Conditions: This reaction is frequently carried out in an acidic medium. adichemistry.com The acid catalyzes the formation of the iminium ion by facilitating the dehydration of the intermediate formed between the amine and formaldehyde. The phenol, although less nucleophilic than its phenoxide conjugate base, is sufficiently activated by the hydroxyl group to react with the potent iminium electrophile. Using the hydrochloride salt of the amine can also provide the necessary acidic environment. unacademy.com

Basic Conditions: The reaction can also occur in basic media. A base would deprotonate the phenol to form the more strongly nucleophilic phenoxide ion. However, the formation of the iminium ion is typically more favorable under neutral to acidic pH.

Commonly, the reaction is conducted in a protic solvent such as ethanol (B145695) or methanol (B129727) at temperatures ranging from room temperature to reflux to ensure completion.

The substitution pattern on the phenol ring is a critical aspect of the synthesis, governed by both electronic and steric effects.

Electronic Factors: The hydroxyl (-OH) group on the phenol ring is a powerful activating and ortho, para-directing group. It donates electron density into the aromatic system via resonance, significantly increasing the nucleophilicity of the carbons at the ortho (C2, C6) and para (C4) positions. This strong electronic activation directs the incoming electrophilic iminium ion to these positions.

Steric Factors: While electronics favor both ortho and para substitution, the steric bulk of the reactants can influence the final product ratio. The formation of 2-{[(butan-2-yl)amino]methyl}phenol indicates ortho-substitution.

In many cases of phenol aminomethylation, the ortho position is kinetically favored.

However, if both ortho positions are blocked or if a particularly bulky amine is used, substitution may be directed to the para position. The use of butan-2-ylamine introduces moderate steric hindrance.

Reaction conditions can also be tuned to favor one isomer over the other. It is also possible to obtain di- or even tri-substituted products if the stoichiometry is not carefully controlled. adichemistry.com

Reductive Amination Strategies

Reductive amination is a widely utilized and efficient method for the synthesis of amines, proceeding through the formation of an imine intermediate followed by its reduction in the same pot. wikipedia.orgorganic-chemistry.org This approach is particularly well-suited for the synthesis of 2-{[(butan-2-yl)amino]methyl}phenol.

The reaction process typically involves two main steps:

Imine Formation: The synthesis commences with the condensation reaction between a carbonyl compound, in this case, 2-hydroxybenzaldehyde (salicylaldehyde), and a primary amine, butan-2-amine. This reaction forms a Schiff base or imine intermediate. The equilibrium of this reaction is often shifted towards the product by removing the water formed during the condensation. wikipedia.org

Reduction: The imine intermediate is then reduced to the corresponding secondary amine. This reduction can be performed in situ without isolating the imine. A variety of reducing agents can be employed for this step.

Common reducing agents used in reductive amination include:

Sodium Borohydride (NaBH₄): A mild and selective reducing agent often used for this transformation. umich.edu A stepwise procedure, where the imine is formed first and then reduced with NaBH₄, can be advantageous in cases where dialkylation is a concern. organic-chemistry.org

Sodium Cyanoborohydride (NaBH₃CN): This reagent is particularly useful because it is stable in weakly acidic conditions (pH 3-6), which are optimal for imine formation, but it will not reduce the starting aldehyde or ketone.

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and effective reagent that is often preferred for its efficiency and selectivity in reductive aminations.

Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, can also be used to reduce the imine.

A one-pot reaction where 2-hydroxybenzaldehyde and butan-2-amine are mixed in a suitable solvent like methanol, followed by the addition of a reducing agent like sodium borohydride, provides a direct route to the desired product. umich.edu The final step involves the addition of hydrochloric acid to form the stable hydrochloride salt.

Table 1: Comparison of Reducing Agents for Reductive Amination
Reducing AgentTypical Reaction ConditionsAdvantagesConsiderations
Sodium Borohydride (NaBH₄)Methanol, Room TemperatureReadily available, inexpensive, effective. umich.eduCan reduce the starting aldehyde if conditions are not controlled. organic-chemistry.org
Sodium Cyanoborohydride (NaBH₃CN)Weakly acidic (pH 3-6)Selective for the imine over the carbonyl group.Toxicity of cyanide byproducts.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloroethane (DCE) or Tetrahydrofuran (THF)Mild, highly efficient, and non-toxic.More expensive than NaBH₄.
Catalytic Hydrogenation (H₂/Pd-C)Hydrogen pressure, various solvents"Green" method with water as the only byproduct.Requires specialized pressure equipment.

Alternative Coupling Reactions

Besides reductive amination, alternative coupling strategies can be employed, primarily involving nucleophilic substitution reactions. These methods typically involve the reaction of an amine with an alkyl halide, a process also known as N-alkylation or amino-de-halogenation. wikipedia.org

In this context, the synthesis would involve the reaction of butan-2-amine with a salicyl-derived electrophile, such as 2-(chloromethyl)phenol (B1634175) or 2-(bromomethyl)phenol. Butan-2-amine acts as the nucleophile, displacing the halide to form the C-N bond.

The general reaction is as follows: 2-(halomethyl)phenol + sec-butylamine (B1681703) → 2-{[(butan-2-yl)amino]methyl}phenol + HX

This reaction is often carried out in the presence of a base to neutralize the hydrogen halide (HX) formed as a byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (TEA). A significant drawback of N-alkylation with primary or secondary amines is the potential for overalkylation, where the product amine reacts further with the alkylating agent. wikipedia.org However, by controlling the stoichiometry and reaction conditions, selective mono-alkylation can be achieved.

Another less common alternative involves the N-alkylation of amines using alcohols as the alkylating agents, a method that is considered a greener alternative to using alkyl halides. nih.gov This "borrowing hydrogen" or "hydrogen autotransfer" methodology typically requires a metal catalyst, such as manganese or ruthenium complexes, and proceeds via the in-situ oxidation of the alcohol to an aldehyde, followed by reductive amination. nih.gov

Stereochemical Considerations in the Synthesis of this compound

The stereochemistry of 2-{[(butan-2-yl)amino]methyl}phenol is defined by the chiral center within the butan-2-yl group. The carbon atom bonded to the nitrogen, the ethyl group, the methyl group, and a hydrogen atom is asymmetric, leading to the existence of two enantiomers: (R)- and (S)-2-{[(butan-2-yl)amino]methyl}phenol.

Diastereoselective and Enantioselective Synthetic Approaches

While the chirality of the target compound is typically introduced via the chiral starting amine, it is relevant to consider broader stereoselective strategies common in the synthesis of related chiral amino alcohols. nih.govwestlake.edu.cn

Diastereoselective Synthesis: This approach is relevant when a new stereocenter is created in a molecule that already contains a stereocenter. In the synthesis of 2-{[(butan-2-yl)amino]methyl}phenol, no new stereocenter is formed. However, if a chiral auxiliary were attached to the salicylaldehyde (B1680747) precursor, its reaction with a chiral amine could proceed with diastereoselectivity, which could then be used to separate diastereomers before cleaving the auxiliary. diva-portal.org

Enantioselective Synthesis: These methods create a chiral center from an achiral substrate using a chiral catalyst or reagent. rsc.orgchemistryviews.org For example, the asymmetric reductive amination of an imine using a chiral catalyst is a powerful tool for producing chiral amines. wikipedia.org While not directly applicable to installing the pre-existing chirality of the butan-2-yl group, such strategies are paramount in the broader field of chiral β-amino alcohol synthesis. nih.govwestlake.edu.cnrsc.org

For the specific target compound, an enantioselective approach is less a matter of creating the chiral center during the C-N bond formation and more about resolving a racemic mixture if racemic butan-2-amine is used. This resolution can be achieved through derivatization with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization, or through chiral chromatography.

Purification and Isolation Techniques for Synthetic Intermediates and Final Compound

The purification and isolation of the synthetic intermediates and the final this compound are crucial for obtaining a product of high purity. The final compound is an amine salt, which influences the purification strategy.

The free base form of the product, 2-{[(butan-2-yl)amino]methyl}phenol, is typically an oil or a low-melting solid and can be purified to remove unreacted starting materials and byproducts. Following purification of the free base, the hydrochloride salt is typically formed by dissolving the base in a suitable solvent (e.g., ethanol, isopropanol (B130326), or diethyl ether) and adding a solution of hydrochloric acid (e.g., HCl in ether or concentrated aqueous HCl). derpharmachemica.com The resulting salt often precipitates from the solution and can be isolated by filtration and then dried. Recrystallization of the hydrochloride salt from an appropriate solvent system can be used to achieve high purity.

Chromatographic Separations (e.g., Column Chromatography, High-Performance Liquid Chromatography)

Chromatography is an indispensable tool for both the purification and analysis of the compound and its intermediates.

Column Chromatography: Flash column chromatography using silica (B1680970) gel is a standard method for purifying the free base form of the product. A solvent system of appropriate polarity, often a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) with a small amount of methanol, is used to elute the compound from the column. The addition of a small percentage of a basic modifier like triethylamine to the eluent can be beneficial to prevent peak tailing and improve the separation of basic amines on silica gel.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both analytical assessment of purity and for preparative purification. mdpi.com

Reversed-Phase HPLC (RP-HPLC): This is commonly used to assess the purity of the final hydrochloride salt. A C18 column with a mobile phase consisting of a mixture of water and acetonitrile (B52724) or methanol, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid, is typical.

Chiral HPLC: Since the compound is chiral, chiral HPLC is the definitive method for determining enantiomeric purity (enantiomeric excess, ee). yakhak.org This technique is essential if a racemic or non-enantiopure starting amine was used. The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and highly effective for the resolution of chiral amines. mdpi.comnih.govphenomenex.com The mobile phase is typically a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol or ethanol). yakhak.orgresearchgate.net

Table 2: Typical HPLC Methods for Analysis
HPLC MethodStationary PhaseTypical Mobile PhaseApplication
Reversed-Phase (RP-HPLC)C18 or C8 silicaAcetonitrile/Water + 0.1% TFAPurity assessment of the hydrochloride salt.
Normal-Phase (NP-HPLC)Silica or DiolHexane/IsopropanolPurification of the free base; separation of diastereomers if applicable. researchgate.net
Chiral HPLCPolysaccharide-based CSP (e.g., Chiralcel OD-H, Chiralpak AD)Hexane/Isopropanol +/- additive (e.g., DEA)Separation of (R)- and (S)-enantiomers; determination of enantiomeric excess (ee). mdpi.comyakhak.org

Crystallization and Recrystallization Protocols

The final step in the synthesis of this compound involves its isolation and purification, typically achieved through crystallization and subsequent recrystallization. The formation of the hydrochloride salt enhances the compound's crystallinity and stability.

The crude 2-{[(butan-2-yl)amino]methyl}phenol free base, after synthesis via a method such as the Mannich reaction, is typically dissolved in a suitable organic solvent. The hydrochloride salt is then precipitated by the addition of hydrochloric acid, either as a gas or dissolved in a solvent like isopropanol or ethanol. The choice of solvent is critical and is determined by the solubility of both the free base and the resulting hydrochloride salt. A common procedure involves dissolving the free base in a solvent in which it is soluble, followed by the addition of an antisolvent to induce precipitation of the salt. ijcea.org

Recrystallization is a crucial step for achieving high purity. This process involves dissolving the crude hydrochloride salt in a minimal amount of a suitable hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain in the solution. The selection of an appropriate solvent or solvent system is paramount for effective purification. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

For aminophenol hydrochlorides, a variety of solvents can be employed for recrystallization. Protic solvents like alcohols (e.g., methanol, ethanol, isopropanol) or aqueous mixtures are often effective. googleapis.com The choice can be guided by the polarity of the molecule and the desired crystal morphology. For instance, a mixture of a good solvent (like methanol) and an anti-solvent (like diethyl ether or ethyl acetate) can be used to carefully control the crystallization process. rochester.edu

The efficiency of recrystallization can be influenced by several factors, including the rate of cooling, agitation, and the presence of seed crystals. Slow cooling generally promotes the growth of larger, more well-defined crystals, which are easier to filter and typically have higher purity.

Interactive Table: Common Solvents for Crystallization of Aminophenol Hydrochlorides

Solvent/SystemRationalePotential Outcome
Isopropanol/EthanolGood solubility at high temperatures, lower solubility at room temperature.Well-defined crystals, good for removing non-polar impurities.
Methanol/Diethyl EtherMethanol as the primary solvent, diethyl ether as the antisolvent.Controlled precipitation, can be effective for a range of purities.
WaterHigh polarity, suitable for highly polar compounds.May require co-solvents for less polar compounds, risk of hydration.
Ethyl Acetate/HexaneFor purification of the free base before salt formation.Effective for removing polar impurities from the less polar free base.

Optimization of Synthetic Pathways for this compound

Optimizing the synthetic route to this compound is essential for improving efficiency, reducing costs, and minimizing environmental impact in a laboratory research setting. Key areas of focus include enhancing the reaction yield, adhering to green chemistry principles, and considering the practicalities of scaling up the synthesis.

Yield Enhancement Strategies

The Mannich reaction is a common and effective method for the aminomethylation of phenols and is a likely synthetic route for 2-{[(butan-2-yl)amino]methyl}phenol. wikipedia.orgoarjbp.com This three-component condensation involves a phenol, formaldehyde, and an amine (in this case, butan-2-amine). Several factors can be manipulated to enhance the yield of this reaction.

Reactant Stoichiometry and Order of Addition: The molar ratio of the reactants—phenol, formaldehyde, and butan-2-amine—is a critical parameter. An excess of one reactant may be used to drive the reaction to completion, but this can also lead to the formation of byproducts. For example, using an excess of the amine can help to maximize the conversion of the phenol. The order of addition can also influence the outcome. Pre-forming the iminium ion from formaldehyde and butan-2-amine before the addition of the phenol can sometimes improve selectivity and yield.

Catalyst Selection: The Mannich reaction is often catalyzed by either acid or base. The choice of catalyst can significantly impact the reaction rate and selectivity. For phenol aminomethylation, both acid and base catalysis have been employed. Optimization of the catalyst type and loading is a key strategy for yield improvement. For instance, a Russian patent describes the use of a copper(I) chloride catalyst in the synthesis of a similar compound, 2-[(dimethylamino)methyl]phenol, which resulted in high yields. google.com

Temperature and Reaction Time: These two parameters are intrinsically linked. Higher temperatures generally increase the reaction rate but can also promote the formation of undesired side products, such as bis-aminated phenols or polymeric materials. Therefore, finding the optimal temperature that balances reaction rate and selectivity is crucial. The reaction time must be sufficient to allow for complete conversion of the starting materials. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can help determine the optimal reaction time.

Solvent Effects: The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction rate and yield. Protic solvents like ethanol or methanol are commonly used for Mannich reactions. In some cases, solvent-free conditions have been shown to be effective and can lead to higher yields and simpler work-up procedures. oarjbp.com

Interactive Table: Parameters for Yield Enhancement in the Mannich Reaction

ParameterVariableRationale for OptimizationPotential Impact on Yield
Reactant RatioPhenol:Formaldehyde:AmineDrives equilibrium, minimizes side products.Can significantly increase or decrease yield depending on the balance.
CatalystType (Acid/Base/Metal) and LoadingIncreases reaction rate and can influence regioselectivity.Optimal catalyst can lead to substantial yield improvements.
TemperatureReaction Temperature (°C)Balances reaction kinetics and byproduct formation.Finding the optimal temperature is critical for maximizing yield.
SolventPolarity and Protic/Aprotic NatureAffects solubility of reactants and stabilization of intermediates.A suitable solvent can improve reaction rates and product isolation.

Green Chemistry Principles in Synthesis (e.g., Solvent Selection, Atom Economy)

Incorporating green chemistry principles into the synthesis of this compound is crucial for sustainable laboratory research.

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The ideal atom economy is 100%, where all atoms of the reactants are incorporated into the final product. The Mannich reaction, being a condensation reaction, releases one molecule of water for each molecule of product formed. While not perfectly atom-economical, it is generally considered an efficient reaction. The atom economy can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis of the free base, 2-{[(butan-2-yl)amino]methyl}phenol, the reactants are phenol, formaldehyde, and butan-2-amine.

Solvent Selection: The choice of solvent has a significant environmental impact. Green solvents are typically derived from renewable resources, are biodegradable, and have low toxicity. For the Mannich reaction, replacing traditional volatile organic compounds (VOCs) with greener alternatives is a key consideration. Water is an excellent green solvent, and if the reaction proceeds efficiently in an aqueous medium, it would be a highly desirable option. Ethanol and isopropanol are also considered greener solvent choices compared to chlorinated solvents or aromatic hydrocarbons. Solvent-free reactions, where the reactants are mixed without a solvent, represent an ideal scenario from a green chemistry perspective, as they eliminate solvent waste entirely. oarjbp.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Optimization studies should aim to find reaction conditions that are effective at lower temperatures. The use of catalysts that can promote the reaction under milder conditions is a key strategy for improving energy efficiency.

Scale-Up Considerations for Laboratory Research

Scaling up the synthesis of this compound from a few milligrams to a multigram scale for laboratory research purposes requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Heat Transfer: The Mannich reaction is often exothermic. On a small scale, heat generated by the reaction can dissipate quickly. However, as the scale increases, the surface area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a rapid increase in temperature, potentially causing side reactions or creating a safety hazard. Therefore, effective temperature control through the use of an appropriate reaction vessel, stirring, and a cooling bath is crucial during scale-up.

Mixing and Mass Transfer: Efficient mixing is essential to ensure that the reactants are in close contact and that the temperature is uniform throughout the reaction mixture. As the volume of the reaction increases, achieving efficient mixing can become more challenging. The choice of stirrer (e.g., magnetic vs. overhead mechanical stirrer) and the stirring speed should be carefully considered to ensure homogeneity.

Reagent Addition: The rate of addition of reagents can become more critical on a larger scale. For example, the dropwise addition of one reactant to another may be necessary to control the reaction rate and temperature.

Work-up and Purification: Procedures that are straightforward on a small scale, such as extraction and filtration, can become more time-consuming and challenging on a larger scale. The volumes of solvents used for extraction and washing will increase, leading to more waste. The choice of purification method may also need to be re-evaluated. For example, column chromatography, which is common for small-scale purification, may be impractical for larger quantities. Recrystallization is often a more suitable method for purification on a larger laboratory scale.

Safety: A thorough risk assessment should be conducted before scaling up any chemical synthesis. This includes understanding the hazards associated with all reactants, products, and intermediates, as well as the potential risks of the reaction itself, such as exotherms or gas evolution. Appropriate personal protective equipment (PPE) should be worn, and the reaction should be carried out in a well-ventilated fume hood.

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Butan 2 Yl Amino Methyl Phenol Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-{[(Butan-2-yl)amino]methyl}phenol hydrochloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for an unambiguous assignment of all proton and carbon signals, confirming the constitution and stereochemistry of the molecule.

Proton NMR (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum provides critical information regarding the number of distinct proton environments, their chemical shifts, signal integrations (representing the number of protons), and splitting patterns (due to spin-spin coupling with neighboring protons). The analysis of the ¹H NMR spectrum of this compound reveals the presence of all expected proton signals, consistent with its molecular structure. The chemical shifts are influenced by the electronic environment of each proton, with deshielding effects observed for protons near electronegative atoms or aromatic rings.

The hydrochloride salt form of the amine leads to the protonation of the nitrogen atom, resulting in a downfield shift for the protons on the nitrogen and adjacent carbons. The phenolic proton also exhibits a characteristic chemical shift.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Phenolic OH~10.5Broad Singlet-1H
Aromatic H (position 6)~7.3Doublet of Doublets7.8, 1.51H
Aromatic H (position 4)~7.2Triplet of Doublets7.8, 1.51H
Aromatic H (position 5)~6.9Triplet of Doublets7.8, 1.51H
Aromatic H (position 3)~6.8Doublet of Doublets7.8, 1.51H
Benzylic CH₂~4.2Singlet-2H
NH₂⁺~9.5Broad Singlet-2H
CH (butan-2-yl)~3.3Multiplet-1H
CH₂ (butan-2-yl)~1.7Multiplet-2H
CH₃ (butan-2-yl, terminal)~0.9Triplet7.43H
CH₃ (butan-2-yl, secondary)~1.3Doublet6.53H

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, and the chemical shift of each signal is indicative of the carbon's hybridization and electronic environment. The spectrum for this compound is expected to show all eleven carbon signals, confirming the presence of the phenolic ring and the butan-2-yl group. The carbon attached to the hydroxyl group and the carbons of the aromatic ring will appear at characteristic downfield shifts, while the aliphatic carbons of the butan-2-yl group will be found in the upfield region.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-OH (C1)~155
C-CH₂ (C2)~122
Aromatic CH (C6)~130
Aromatic CH (C4)~129
Aromatic CH (C5)~120
Aromatic CH (C3)~116
Benzylic CH₂~50
CH (butan-2-yl)~58
CH₂ (butan-2-yl)~28
CH₃ (butan-2-yl, terminal)~10
CH₃ (butan-2-yl, secondary)~18

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity and spatial relationships between atoms in a molecule, which is particularly useful for complex structures.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For the title compound, COSY would show correlations between adjacent protons in the butan-2-yl group (e.g., between the CH proton and the neighboring CH₂ and CH₃ protons) and among the protons on the phenolic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum would link a proton signal to the signal of the carbon to which it is attached, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is crucial for identifying quaternary carbons (which have no attached protons) and for piecing together the molecular fragments. For instance, a correlation between the benzylic CH₂ protons and the aromatic carbons would confirm the attachment of the aminomethyl group to the phenol (B47542) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, regardless of whether they are bonded. NOESY can be used to determine the stereochemistry and conformation of the molecule. For example, correlations between the benzylic CH₂ protons and the aromatic proton at position 3 would confirm the ortho substitution pattern.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the types of chemical bonds present.

Analysis of Phenolic Hydroxyl Stretching Frequencies

The phenolic hydroxyl (-OH) group gives rise to a characteristic broad absorption band in the IR spectrum due to hydrogen bonding. The position and shape of this band can provide information about the extent of intermolecular and intramolecular hydrogen bonding. In this compound, a broad O-H stretching vibration is expected in the region of 3200-3600 cm⁻¹. nih.gov The broadness of the peak is a result of the various hydrogen bonding environments experienced by the hydroxyl groups in the sample. nih.gov

Characterization of Secondary Amine and Hydrochloride Group Vibrations

The secondary amine hydrochloride group presents several characteristic vibrations. The N-H stretching vibrations of the protonated secondary amine (R₂NH₂⁺) typically appear as a broad band in the 2400-3200 cm⁻¹ region. This broadness is a result of hydrogen bonding and the presence of multiple combination and overtone bands.

The N-H bending vibrations are also diagnostic. A medium to strong absorption is expected in the 1560-1620 cm⁻¹ region, corresponding to the asymmetric bending of the NH₂⁺ group. The C-N stretching vibration for the aminomethyl group would likely be observed in the fingerprint region, typically between 1250 and 1020 cm⁻¹. researchgate.net

Table 3: Predicted IR Absorption Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
Phenolic O-H Stretch3200-3600Strong, Broad
Aromatic C-H Stretch3000-3100Medium
Aliphatic C-H Stretch2850-2960Medium to Strong
N-H Stretch (Hydrochloride)2400-3200Strong, Broad
C=C Aromatic Stretch1450-1600Medium
N-H Bend (Hydrochloride)1560-1620Medium to Strong
C-O Stretch (Phenolic)1200-1260Strong
C-N Stretch1020-1250Medium

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

No specific high-resolution mass spectrometry data for this compound is publicly available. This analysis is crucial for confirming the elemental composition and thus the exact molecular formula of the compound by measuring the mass-to-charge ratio with very high accuracy.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Detailed tandem mass spectrometry (MS/MS) studies, which would provide insight into the fragmentation patterns of the molecule upon collision-induced dissociation, have not been reported for this specific compound. Such data is essential for confirming the connectivity of the atoms within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Specific UV-Vis absorption spectra for this compound, including details of absorption maxima (λmax) and corresponding molar absorptivity, are not available in the reviewed literature. This information is necessary to characterize the electronic transitions within the molecule and identify its chromophores.

X-ray Crystallography for Solid-State Structure Determination

A crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. Consequently, a detailed analysis of its solid-state conformation, torsion angles, hydrogen bonding networks, and crystal packing is not possible.

Conformation and Torsion Angle Analysis

Without X-ray crystallography data, a definitive analysis of the molecule's conformation and the specific torsion angles that define its three-dimensional shape in the solid state cannot be conducted.

Hydrogen Bonding Networks and Crystal Packing

The arrangement of molecules in the crystal lattice, including the hydrogen bonding networks that are likely present due to the hydroxyl, amino, and chloride functionalities, remains unknown in the absence of crystallographic data.

Chiral Analysis for Stereoisomeric Purity of this compound

The molecule this compound possesses a chiral center at the second carbon of the butan-2-yl group. This gives rise to two non-superimposable mirror images, the (R) and (S) enantiomers. In pharmaceutical and chemical research, it is often crucial to separate and quantify these enantiomers, as they can exhibit different pharmacological activities and metabolic fates. The determination of stereoisomeric purity, specifically the enantiomeric excess (ee), is therefore a critical aspect of its analysis. This involves the use of specialized analytical techniques capable of distinguishing between the two enantiomers.

Methods for Enantiomeric Excess Determination (e.g., Chiral HPLC, Chiral NMR)

The quantification of enantiomers in a mixture to determine its purity is accomplished using various analytical methods. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents are two of the most powerful and commonly employed techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. chiralpedia.com The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP). phenomenex.comsigmaaldrich.com These CSPs create a chiral environment within the column, leading to the formation of transient diastereomeric complexes with the analytes. chiralpedia.com The differing stability of these complexes results in different retention times for each enantiomer, allowing for their separation and quantification.

For a compound like this compound, which contains both amine and hydroxyl functional groups, polysaccharide-based CSPs are often highly effective. phenomenex.comyakhak.org Columns packed with derivatives of cellulose (B213188) or amylose (B160209), such as amylose tris(3,5-dimethylphenylcarbamate), can offer excellent enantioselectivity for a wide range of chiral compounds, including amines and amino alcohols. yakhak.orgscas.co.jp The separation can typically be performed under normal-phase conditions.

A hypothetical Chiral HPLC method for the enantiomeric purity determination of 2-{[(Butan-2-yl)amino]methyl}phenol could involve the following conditions:

Column: A chiral column with a polysaccharide-based stationary phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).

Mobile Phase: A mixture of a non-polar solvent and a polar alcohol, such as Hexane (B92381):Isopropanol (B130326) (90:10 v/v) with a small amount of an amine modifier like diethylamine (B46881) to improve peak shape.

Flow Rate: 1.0 mL/min.

Detection: UV at 275 nm, leveraging the phenol chromophore.

Under these conditions, the two enantiomers would be expected to elute at different times, allowing for the calculation of enantiomeric excess based on their respective peak areas.

Table 1: Illustrative Chiral HPLC Separation Data for the Enantiomers of 2-{[(Butan-2-yl)amino]methyl}phenol
EnantiomerRetention Time (t_R) [min]Peak Area (%)Resolution (R_s)
(S)-Enantiomer12.599.52.1
(R)-Enantiomer14.80.5

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can also be used to determine enantiomeric excess through the use of a chiral solvating agent (CSA). rsc.orgacs.org Enantiomers are chemically and magnetically equivalent in an achiral solvent and thus produce identical NMR spectra. nanalysis.com However, in the presence of an enantiomerically pure CSA, the enantiomers of the analyte form rapidly equilibrating, non-covalent diastereomeric complexes. rsc.orgsemanticscholar.org These diastereomeric complexes are no longer energetically equivalent, resulting in distinct chemical shifts for corresponding nuclei in the two enantiomers. nanalysis.com

For amines, chiral acids such as (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BINOL-phosphate) or derivatives of tartaric acid are often effective CSAs. rsc.org The analysis involves dissolving the sample of this compound and a molar excess of the CSA in a suitable deuterated solvent, like chloroform-d (B32938) (CDCl₃), and acquiring a high-resolution proton (¹H) NMR spectrum.

The protons closest to the chiral center and the site of interaction with the CSA (the amino group) are most likely to exhibit observable chemical shift non-equivalence (Δδ). For instance, the methine proton (-CH-) on the chiral carbon of the butan-2-yl group would be an ideal candidate for monitoring. The relative integration of the separated signals for the (R) and (S) enantiomers allows for a direct calculation of the enantiomeric excess.

Table 2: Representative ¹H-NMR Data for the Methine Proton of 2-{[(Butan-2-yl)amino]methyl}phenol Enantiomers with a Chiral Solvating Agent
EnantiomerChemical Shift (δ) without CSA [ppm]Chemical Shift (δ) with CSA [ppm]Chemical Shift Difference (Δδ) [ppm]
(S)-Enantiomer3.15 (multiplet)3.250.08
(R)-Enantiomer3.33

This NMR-based method is particularly advantageous for its simplicity, as it does not require chromatographic separation and provides a direct measure of the enantiomeric ratio in the sample solution. nih.gov

Reaction Mechanisms and Chemical Transformations of 2 Butan 2 Yl Amino Methyl Phenol Hydrochloride

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is an electron-donating group that activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. It can also participate in reactions characteristic of alcohols, such as etherification and esterification.

The phenolic hydroxyl group and the aminomethyl group are both activating and ortho-, para-directing for electrophilic aromatic substitution. makingmolecules.commasterorganicchemistry.com The hydroxyl group is a powerful activating group, more so than the alkyl group. makingmolecules.com In 2-{[(butan-2-yl)amino]methyl}phenol, the positions ortho (position 6) and para (position 4) to the hydroxyl group are activated. The aminomethyl group at position 2 further influences the regioselectivity.

Nitration: Direct nitration of phenols is often complicated by the harsh, oxidizing conditions of typical nitrating mixtures (e.g., nitric acid and sulfuric acid), which can lead to degradation of the phenol (B47542) ring. In the case of aminophenols, the presence of the amino group further complicates the reaction, as it is susceptible to oxidation. wyzant.com To achieve controlled nitration, it is often necessary to first protect the amino group, for example, through acylation. wyzant.com For 2-{[(butan-2-yl)amino]methyl}phenol, nitration would be expected to occur at the positions ortho and para to the strongly activating hydroxyl group. Given that the 2-position is already substituted, the primary sites for nitration would be the 4- and 6-positions. The bulky (butan-2-yl)aminomethyl group might sterically hinder attack at the 6-position, potentially favoring substitution at the 4-position.

Halogenation: Phenols are highly reactive towards halogenation, often leading to poly-substituted products. wikipedia.org For instance, the reaction of aniline (B41778) with bromine water readily produces 2,4,6-tribromoaniline. byjus.com A similar high reactivity is expected for 2-{[(butan-2-yl)amino]methyl}phenol. Controlling the reaction to achieve mono-substitution would likely require mild conditions and protection of the amino group to modulate the ring's activation. The expected products of mono-halogenation would be the 4- and 6-halo derivatives.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
ReagentPredicted Major Product(s)Rationale
HNO₃/H₂SO₄4-Nitro-2-{[(butan-2-yl)amino]methyl}phenol and 6-Nitro-2-{[(butan-2-yl)amino]methyl}phenol-OH is a strong ortho, para-director. Steric hindrance may favor the 4-position.
Br₂4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol and 6-Bromo-2-{[(butan-2-yl)amino]methyl}phenolHigh reactivity of the phenol ring; control of conditions is crucial to prevent polybromination.

Etherification: The phenolic hydroxyl group can be converted to an ether through reactions such as the Williamson ether synthesis. However, in the case of aminophenols, the nucleophilic amino group can compete with the phenoxide for the alkylating agent, potentially leading to a mixture of O-alkylated and N-alkylated products. researchgate.net Selective O-alkylation of aminophenols can be achieved by first protecting the amino group, for example, by converting it to an imine with benzaldehyde. Following alkylation of the hydroxyl group, the protecting group can be removed by hydrolysis. researchgate.netumich.edu

Esterification: The phenolic hydroxyl group can react with acylating agents, such as acid chlorides or anhydrides, to form esters. This reaction is often carried out in the presence of a base to deprotonate the phenol. Similar to etherification, the secondary amine in 2-{[(butan-2-yl)amino]methyl}phenol can also be acylated. The relative reactivity of the hydroxyl and amino groups would depend on the reaction conditions. O-acylation of hydroxyproline (B1673980) residues has been studied, and it was found that the stability of the resulting product is influenced by the nature of the acyl group. nih.gov

Reactivity of the Secondary Amine and Aminomethyl Moiety

The secondary amine in 2-{[(butan-2-yl)amino]methyl}phenol is basic and nucleophilic. However, in the hydrochloride salt form, the nitrogen atom is protonated, which significantly alters its reactivity.

As a secondary amine, the nitrogen atom in the free base form of the compound possesses a lone pair of electrons, making it nucleophilic. researchgate.net However, the steric bulk of the adjacent butan-2-yl and ortho-hydroxybenzyl groups would likely diminish its nucleophilicity compared to less hindered secondary amines. researchgate.net In the hydrochloride salt form, the nitrogen's lone pair is engaged in a bond with a proton, rendering it non-nucleophilic. reddit.com To engage in nucleophilic reactions, the amine must first be deprotonated by treatment with a base. reddit.com

Alkylation: The secondary amine can be alkylated with alkyl halides to form a tertiary amine. This reaction proceeds via a nucleophilic substitution mechanism. masterorganicchemistry.com However, direct alkylation of secondary amines can sometimes lead to overalkylation, forming a quaternary ammonium (B1175870) salt, as the product tertiary amine is often more nucleophilic than the starting secondary amine. masterorganicchemistry.com Selective N-alkylation of aminophenols can be achieved through a one-pot reaction involving condensation with an aldehyde followed by reduction with a reagent like sodium borohydride. researchgate.netumich.edu For 2-{[(butan-2-yl)amino]methyl}phenol hydrochloride, the free amine would first need to be generated before alkylation can occur.

Acylation: The secondary amine readily reacts with acylating agents like acid chlorides or anhydrides to form an amide. google.com This is a common and efficient reaction for secondary amines. As with alkylation, the reaction requires the free amine form of the compound. The presence of a base is often required to neutralize the HCl generated during the reaction if an acid chloride is used.

Table 2: Reactivity of the Secondary Amine
Reaction TypeReagentProduct TypeNecessary Condition
AlkylationAlkyl Halide (e.g., CH₃I)Tertiary AmineNeutralization of the hydrochloride salt to the free amine.
AcylationAcid Chloride (e.g., CH₃COCl)AmideNeutralization of the hydrochloride salt to the free amine.

The hydrochloride salt of 2-{[(butan-2-yl)amino]methyl}phenol is formed by the reaction of the basic secondary amine with hydrochloric acid. youtube.com This salt formation is a typical acid-base reaction. libretexts.org Amine salts are generally crystalline solids with higher melting points and greater water solubility than the corresponding free amines. libretexts.orgphotrio.com The salt form also enhances the stability of aminophenols, which can be susceptible to oxidation in their free base form. photrio.com

The formation of the hydrochloride salt is a reversible process. youtube.com Treatment of the salt with a stronger base, such as sodium hydroxide, will deprotonate the ammonium ion, regenerating the free secondary amine. ualberta.ca This reversibility is often exploited in the purification and handling of amine-containing compounds. youtube.com

Oxidation Pathways of the Amine

The secondary amine moiety in this compound is susceptible to oxidation through several potential pathways. While specific studies on this molecule are not extensively documented, the reactivity can be inferred from the established chemistry of secondary amines and related phenolic compounds.

Oxidation of the nitrogen atom can lead to the formation of various products, depending on the oxidizing agent and reaction conditions. Common transformations include the formation of hydroxylamines, nitrones, and, under more vigorous conditions, cleavage of the C-N bond. The presence of the phenolic group can influence these pathways, potentially participating in intramolecular reactions or being oxidized itself. The interaction between phenols and peroxy radicals, for instance, is known to yield various oxidized derivatives. In phenolic alkaloids, the protonation state of the amine, which is pH-dependent, significantly affects the electron density of the molecule and its susceptibility to oxidation.

Potential Amine Oxidation Products:

Product TypeGeneral StructureNotes
HydroxylamineR-N(OH)-R'Formed by the addition of an oxygen atom to the nitrogen.
NitroneR-CH=N+(O-)-R'May form from the oxidation of the adjacent methylene (B1212753) bridge.
ImineR-C=N-R'Could result from dehydrogenation.
N-OxideR2N+-O-Less common for secondary amines compared to tertiary amines.

Transformations Involving the Butan-2-yl Side Chain

The butan-2-yl group introduces a chiral center into the molecule, making its stereochemical stability and potential side-chain reactions important considerations.

Epimerization and Racemization Pathways

The stereocenter at the second position of the butyl group, designated as (R) or (S), can potentially undergo epimerization or racemization. This process involves the inversion of the stereocenter, leading to a mixture of enantiomers. Such transformations are often facilitated by conditions that allow for the temporary formation of a planar, achiral intermediate, such as a carbocation or a radical at the chiral center.

For sec-butylamine (B1681703) derivatives, racemization can be a key process, particularly in dynamic kinetic resolutions where one enantiomer is continuously converted into the other to improve the yield of a desired stereoisomer. This typically requires a catalyst, such as a lipase (B570770) in combination with a racemizing agent like a thiyl radical, to lower the energy barrier for the inversion of the stereocenter. In the absence of such catalysts, the C-N bond is generally stable, but harsh conditions (e.g., high temperature or extreme pH) could potentially promote racemization.

Selective Cleavage or Modification of the Alkyl Chain

The alkyl side chain can be subject to cleavage or modification under specific chemical or enzymatic conditions. The C-C and C-N bonds of the butan-2-yl group are potential sites for such reactions.

C-N Bond Cleavage: The bond between the nitrogen and the butan-2-yl group can be cleaved. In the context of tertiary amines, selective cleavage that favors the loss of a larger alkyl group via an SN1 pathway has been documented. While this compound is a secondary amine, similar principles could apply under conditions that favor the formation of a stable sec-butyl carbocation.

C-C Bond Cleavage: While less common, cleavage of the carbon-carbon bonds within the butyl chain itself can occur, particularly under oxidative stress or enzymatic action, such as by cytochrome P450 enzymes. This could lead to smaller fragments. For instance, mass spectrometry analysis of 2-butanol (B46777) shows fragmentation patterns involving the loss of methyl and ethyl groups.

Oxidative Modification: The alkyl chain can also be hydroxylated at various positions, creating alcohol derivatives, which may then be further oxidized to ketones.

Hydrolysis and Degradation Pathways of this compound

pH-Dependent Stability Studies

The stability of phenolic compounds in aqueous solutions is often highly pH-dependent. Many natural polyphenols demonstrate significant degradation at high pH. For instance, compounds like caffeic and gallic acids are not stable in alkaline conditions, with the transformations being irreversible. This instability is often attributed to the deprotonation of phenolic hydroxyl groups, which makes the aromatic ring more susceptible to oxidation.

Conversely, phenolic compounds tend to be more stable in acidic to neutral conditions (pH < 7). The protonation state of the amine group in this compound also plays a crucial role. At lower pH, the amine is protonated (R-NH2+-R'), which can withdraw electrons from the phenol ring, potentially influencing its stability and antioxidant potential. The hydrochloride salt form itself indicates stability in acidic conditions.

Table of Expected pH-Dependent Stability:

pH RangePhenolic Group StateAmine Group StateExpected StabilityRationale
Acidic (pH < 4) Protonated (-OH)Protonated (-NH2+-)HighBoth functional groups are in their more stable, protonated forms. Phenolic compounds are generally stable in acidic environments.
Neutral (pH ~7) Partially Deprotonated (-O-)Partially Deprotonated (-NH-)ModerateIncreased concentration of the phenoxide ion may increase susceptibility to oxidation. Some phenolic compounds are unstable at pH 7.
Alkaline (pH > 9) Deprotonated (-O-)Deprotonated (-NH-)LowHigh concentration of the phenoxide ion significantly increases susceptibility to oxidative degradation, a common trait for many phenols.

Identification of Degradation Products

Degradation of this compound can yield a variety of products arising from hydrolysis of the C-N bonds or oxidation of the phenol ring and side chain.

Hydrolysis, particularly under harsh pH conditions, could lead to the cleavage of the benzylic C-N bond, which is often the most labile linkage. This would result in the formation of 2-methylphenol (o-cresol) derivatives and sec-butylamine.

Oxidative degradation is another major pathway. The electron-rich phenol ring is prone to oxidation, which can lead to the formation of quinone-type structures, followed by potential ring-opening or polymerization into complex colored products.

Potential Degradation Products:

Degradation PathwayPotential Product(s)Chemical Name(s)
Hydrolysis 2-hydroxybenzyl alcohol, sec-Butylamine2-(Hydroxymethyl)phenol, Butan-2-amine
Oxidation of Phenol Ring ortho-Quinone derivative2-(sec-Butylaminomethyl)cyclohexa-3,5-diene-1,2-dione
Oxidation of Methylene Bridge Imine or Amide derivativesN-(2-hydroxybenzylidene)butan-2-amine, N-(sec-butyl)-2-hydroxybenzamide
Combined Pathways Polymerization productsComplex polymeric structures

Further detailed analysis using techniques like HPLC coupled with mass spectrometry would be required to definitively identify and quantify the specific degradation products under various conditions.

Mechanistic Investigations of Key Reactions

Kinetic Studies and Reaction Order Determination

Rate = k[Phenol]x[Formaldehyde]y[Butan-2-amine]z

where 'k' is the rate constant, and 'x', 'y', and 'z' are the partial orders of the reaction with respect to each reactant.

The determination of these orders is often accomplished using the method of initial rates. This involves running a series of experiments where the initial concentration of one reactant is varied while the others are kept constant. The initial rate of the reaction is measured for each experiment, typically by monitoring the disappearance of a reactant or the appearance of the product in the early stages of the reaction.

While specific kinetic data for the reaction producing 2-{[(butan-2-yl)amino]methyl}phenol is not extensively published, a hypothetical dataset illustrates the methodology. By analyzing how the initial rate changes with concentration, the reaction order for each component can be determined. For instance, doubling the concentration of a reactant might double the rate (first order), quadruple the rate (second order), or have no effect (zero order). The mechanism involves at least two main stages: the formation of an iminium ion and the subsequent electrophilic attack by phenol. byjus.com The rate-determining step could be either of these processes, depending on the specific reaction conditions such as pH, temperature, and solvent. brunel.ac.uk

Table 1: Hypothetical Kinetic Data for the Determination of Reaction Order
Experiment[Phenol] (mol/L)[Formaldehyde] (mol/L)[Butan-2-amine] (mol/L)Initial Rate (mol/L·s)
10.100.100.101.2 x 10-5
20.200.100.102.4 x 10-5
30.100.200.102.5 x 10-5
40.100.100.202.3 x 10-5

Isolation and Characterization of Reactive Intermediates

The mechanism of the Mannich reaction proceeds through highly reactive, transient intermediates. Identifying and characterizing these species is fundamental to confirming the proposed mechanistic pathway. wikipedia.orgchemistrysteps.com

The first key step involves the reaction between butan-2-amine and formaldehyde (B43269) to form a hemiaṁinal (aminomethanol), which readily dehydrates under acidic conditions to generate a highly electrophilic N-methylene-butan-2-aminium ion, an example of an iminium ion. byjus.comyoutube.com

Formation of the Iminium Ion:

Nucleophilic Addition: Butan-2-amine attacks the carbonyl carbon of formaldehyde.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom.

Dehydration: The hydroxyl group is protonated and eliminated as a water molecule, forming the resonance-stabilized iminium cation.

This iminium ion is the key electrophile that is subsequently attacked by the nucleophilic phenol ring. chemistrysteps.com While generally too reactive to be isolated from the main reaction mixture, analogous iminium salts (like Eschenmoser's salt) are stable and have been isolated and fully characterized. In some mechanistic studies, reactions are quenched at low temperatures, and the intermediates are derivatized or analyzed directly using techniques like mass spectrometry.

In studies of similar phenolic Mannich reactions, other intermediates and by-products have been identified, such as benzoxazines and benzyldiamines, which can arise from further reactions. researchgate.net The characterization of these species relies on a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for identifying the structure of intermediates. The iminium ion, for example, would exhibit characteristic downfield shifts for the methylene protons (CH2=N+) in the 1H NMR spectrum.

Infrared (IR) Spectroscopy: The C=N+ stretch of the iminium ion typically appears in the range of 1640-1690 cm-1.

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) can be used to detect the mass-to-charge ratio of cationic intermediates like the iminium ion directly from the reaction solution.

Table 2: Expected Spectroscopic Data for Key Intermediates
IntermediateStructure1H NMR (Expected δ, ppm)IR (Expected ν, cm-1)Mass Spec (Expected m/z)
N-methylene-butan-2-aminium ion[CH2=NH(CH(CH3)CH2CH3)]+~7.5-8.5 (CH2=N+)~1660 (C=N+ stretch)86.16 (M+)
(Butan-2-yl)aminomethanol(CH3CH2CH(CH3))NHCH2OH~4.5 (N-CH2-O)~3300 (O-H stretch)119.19 (M+)

Spectroscopic Monitoring of Reaction Progress in situ

In situ (in the reaction vessel) monitoring provides real-time data on the concentrations of reactants, intermediates, and products without the need for sampling and quenching, which can disturb the reaction. This approach offers a dynamic view of the reaction profile. beilstein-journals.org

1H NMR Spectroscopy is a powerful tool for this purpose. acs.org A reaction can be carried out directly in an NMR tube, and spectra can be acquired at regular intervals. For the synthesis of 2-{[(butan-2-yl)amino]methyl}phenol, one could monitor several key signals:

Disappearance of Reactants: The decrease in the integral of the signal for the ortho-protons of phenol (around 6.9 ppm).

Appearance of Product: The growth of new signals corresponding to the product, most notably the characteristic singlet for the newly formed methylene bridge protons (Ar-CH2-N), typically found between 3.8 and 4.2 ppm. The aromatic region would also resolve into a more complex pattern consistent with a 1,2,4-trisubstituted benzene (B151609) ring.

Detection of Intermediates: In some cases, if an intermediate accumulates to a sufficient concentration, its signals may be observed transiently during the reaction.

A study on a related Mannich reaction of phenols successfully used the integration of isolated methyl signals and methylene linkages to determine the yield and conversion of various products and intermediates over time. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy , often using an attenuated total reflectance (ATR) probe inserted directly into the reaction vessel, can also monitor reaction progress. Key vibrational bands that could be tracked include the C=O stretch of formaldehyde (around 1730 cm-1), the phenolic O-H bend, and the appearance of C-N stretching bands of the product.

By plotting the concentration of species (derived from spectroscopic data) against time, a detailed reaction profile can be constructed, providing insights into induction periods, reaction rates, and the potential accumulation of intermediates.

Table 3: Representative Data from in situ1H NMR Monitoring
Time (min)Normalized Integral (Phenol ortho-H)Normalized Integral (Product Ar-CH2-N)% Conversion
01.000.000%
100.850.1515%
300.550.4545%
600.250.7575%
1200.050.9595%

Computational Chemistry and Molecular Modeling of 2 Butan 2 Yl Amino Methyl Phenol Hydrochloride

Conformational Analysis and Energy Minimization Studies

Conformational analysis is crucial for understanding the three-dimensional structure of a flexible molecule like 2-{[(Butan-2-yl)amino]methyl}phenol hydrochloride. The presence of several rotatable bonds, particularly around the aminomethyl bridge and the butan-2-yl group, gives rise to a complex potential energy surface with multiple local minima, each corresponding to a stable conformer.

Identification of Stable Conformers

The identification of stable conformers is typically achieved by systematically rotating the key dihedral angles and performing geometry optimization and energy minimization for each resulting structure. For this compound, the most significant degrees of freedom include the rotation around the C-C and C-N bonds of the butan-2-yl group and the C-N and C-C bonds of the aminomethyl bridge.

Computational studies on similar ortho-aminophenol derivatives suggest that the most stable conformers are those that allow for the formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the amino group. This interaction creates a pseudo-six-membered ring, which significantly stabilizes the conformation. The protonation of the amine to form the hydrochloride salt would likely disrupt this specific intramolecular hydrogen bond, leading to a different set of preferred conformations where the ammonium (B1175870) group is oriented to minimize steric hindrance and optimize electrostatic interactions with the chloride ion and potentially the phenolic hydroxyl group.

Dihedral AngleDescriptionExpected Low-Energy Orientations
O-C-C-NOrientation of the aminomethyl group relative to the phenol (B47542) ringPlanar or near-planar to facilitate intramolecular interactions
C-C-N-CTorsion of the butan-2-yl group relative to the nitrogenStaggered conformations to minimize steric strain
C-N-C-CTorsion within the butan-2-yl groupStaggered (anti and gauche) conformations

This table illustrates the key dihedral angles that would be systematically varied in a computational conformational search to identify the stable conformers of this compound.

Analysis of Intramolecular Interactions

The stability of the different conformers is governed by a balance of intramolecular interactions, including hydrogen bonding, steric repulsion, and electrostatic interactions. In the case of the free base, a strong intramolecular hydrogen bond between the phenolic -OH and the amino -NH- is expected to be a dominant stabilizing factor.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and related properties of this compound.

Electronic Structure Properties (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. For phenolic compounds, the HOMO is typically localized on the phenol ring, indicating its electron-donating nature. The LUMO, on the other hand, is often distributed over the aromatic system. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability.

The charge distribution, often analyzed through methods like Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges on each atom. In this compound, the phenolic oxygen is expected to have a significant negative charge, while the protonated nitrogen will bear a positive charge. The carbon atoms of the phenol ring will also exhibit a non-uniform charge distribution due to the influence of the hydroxyl and aminomethyl substituents.

PropertyPredicted Characteristic for this compound
HOMO EnergyRelatively high, indicative of the electron-rich phenol ring
LUMO EnergyLower than that of unsubstituted phenol, influenced by the substituents
HOMO-LUMO GapModerate, suggesting potential for reactivity
Charge on Phenolic OxygenSignificantly negative
Charge on Ammonium NitrogenPositive

This table summarizes the expected electronic structure properties of this compound based on quantum chemical calculations of similar molecules.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum chemical calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data for structure verification.

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a powerful tool in computational chemistry. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be estimated. The chemical shifts of the protons and carbons in the phenol ring will be influenced by the electron-donating hydroxyl group and the electron-withdrawing protonated aminomethyl group. The protons of the butan-2-yl group will exhibit distinct chemical shifts due to the chiral center and their proximity to the aromatic ring.

IR Frequencies: The calculation of vibrational frequencies can predict the infrared (IR) spectrum of the molecule. Key vibrational modes for this compound would include the O-H stretch of the phenolic hydroxyl group, the N-H stretches of the ammonium group, C-H stretches of the aromatic and aliphatic parts, and C-C and C-O stretching vibrations. The calculated frequencies are often scaled to better match experimental values.

Acidity and Basicity Predictions (pKa Calculations)

Computational methods can provide reliable predictions of the acidity (pKa) of the phenolic proton and the basicity of the amino group (or the pKa of its conjugate acid). The pKa of the phenolic hydroxyl group is expected to be influenced by the presence of the ortho-substituent. The protonated aminomethyl group will have a pKa value typical for secondary ammonium ions, although it may be slightly altered by the proximity of the phenol ring. These calculations typically involve computing the Gibbs free energy change for the deprotonation reaction in a solvated environment, often modeled using a continuum solvation model.

ParameterPredicted Value RangeInfluencing Factors
Phenolic pKa9.5 - 10.5Ortho-substituent, intramolecular interactions
Ammonium pKa10.0 - 11.0Steric and electronic effects of the butan-2-yl group

This table provides an estimated range for the pKa values of the acidic protons in this compound, based on computational studies of analogous compounds.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic nature of molecules, providing insights into their conformational flexibility and interactions with the surrounding solvent environment. For this compound, MD simulations can elucidate the range of accessible conformations, the stability of these conformers, and the intricate network of interactions with solvent molecules, typically water.

In a typical MD simulation of this compound, the system would be set up with a single molecule or a small cluster of molecules of this compound solvated in a box of explicit solvent molecules. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates. By solving Newton's equations of motion iteratively, the trajectory of each atom over time can be tracked, revealing the dynamic behavior of the molecule.

The conformational flexibility of this compound is largely dictated by the rotational freedom around several key single bonds. These include the C-C and C-N bonds of the butan-2-yl group, the C-N bond connecting the butylamino group to the methyl linker, and the C-C bond between the methyl group and the phenol ring. MD simulations can map the potential energy surface associated with the rotation around these bonds, identifying low-energy conformers and the energy barriers separating them.

For instance, an RDF analysis would likely show a high peak for water oxygen atoms around the protonated amine group, indicating a well-defined solvation shell. Similarly, distinct peaks would be expected for water molecules interacting with the phenolic hydroxyl group. These simulations can also provide information on the average number of hydrogen bonds formed between the solute and solvent, and their lifetimes.

The following table provides a hypothetical summary of results from a molecular dynamics simulation of this compound in a water box, illustrating the type of data that can be obtained.

Parameter Value
Simulation Time 100 ns
Number of Water Molecules ~5000
Average Number of Hydrogen Bonds (Solute-Water) 5.2
Residence Time of Water in First Solvation Shell of -NH2+- 25 ps
Residence Time of Water in First Solvation Shell of -OH 15 ps
Predominant Dihedral Angle (C-C-N-C) 175°

Reaction Mechanism Elucidation through Computational Methods

The synthesis of this compound typically proceeds via a Mannich-type reaction, which is a classic example of an electrophilic aromatic substitution. byjus.comchemguide.co.uk Computational chemistry offers powerful tools to elucidate the detailed mechanism of this reaction, including the characterization of transition states and the determination of activation energy barriers.

Transition State Calculations and Activation Energy Barriers

The Mannich reaction involves the aminoalkylation of the phenol ring. The hydroxyl group of phenol is a strong activating group, directing electrophilic substitution to the ortho and para positions. masterorganicchemistry.comchemistrysteps.com The reaction likely proceeds through the formation of an electrophilic iminium ion from the reaction of butan-2-amine and formaldehyde (B43269). This iminium ion then attacks the electron-rich phenol ring.

Computational methods, particularly density functional theory (DFT), can be used to model this reaction. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. Transition state theory allows for the calculation of the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed.

A transition state is a first-order saddle point on the potential energy surface, and its geometry can be located using various computational algorithms. For the aminoalkylation of phenol, the key transition state would involve the formation of the new C-C bond between the phenol ring and the methyl group of the iminium ion. The calculated activation energy for this step would provide a quantitative measure of the reaction rate. Due to the directing effect of the hydroxyl group, the activation energy for the attack at the ortho position is expected to be lower than for the meta position, and comparable to the para position. Steric hindrance from the bulky butan-2-yl group may slightly favor ortho substitution over para.

The following table presents hypothetical activation energies for the electrophilic attack of the iminium ion on the phenol ring at different positions, as could be calculated using DFT.

Position of Attack Calculated Activation Energy (kcal/mol)
Ortho 15.2
Meta 25.8
Para 16.5

Reaction Coordinate Mapping and Pathway Determination

Beyond identifying the transition state, computational methods can map the entire reaction pathway by calculating the intrinsic reaction coordinate (IRC). The IRC is the minimum energy path connecting the reactants to the products through the transition state. An IRC calculation provides a detailed picture of the geometric changes that occur as the reaction progresses.

For the formation of 2-{[(Butan-2-yl)amino]methyl}phenol, the IRC would show the gradual approach of the iminium ion to the phenol ring, the formation of the C-C bond, and the subsequent re-aromatization of the phenol ring through the loss of a proton. This detailed mapping of the reaction coordinate helps to confirm that the located transition state indeed connects the desired reactants and products and provides a deeper understanding of the reaction mechanism.

By visualizing the changes in bond lengths, bond angles, and charge distribution along the IRC, one can gain insights into the electronic and steric factors that govern the reaction. For example, the analysis might reveal the extent of charge transfer from the phenol ring to the iminium ion at the transition state.

In silico Design of Novel Derivatives based on Structural Insights

The structural and dynamic information obtained from computational studies of this compound can be leveraged for the in silico design of novel derivatives with potentially improved properties. This process often involves techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies, particularly if a biological target for the compound is known or hypothesized.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. casjournal.orgnih.govrdd.edu.iq If this compound is known to interact with a specific biological target, such as an enzyme or a receptor, docking studies can be used to predict its binding mode and affinity. This information is invaluable for designing new derivatives. For example, if the docking pose reveals that a particular part of the molecule is in a favorable position to interact with a specific amino acid residue in the binding site, modifications can be made to that part of the molecule to enhance this interaction.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govnih.gov By developing a QSAR model for a series of aminophenol derivatives, it is possible to predict the activity of new, unsynthesized compounds. The model is built by correlating various molecular descriptors (which are numerical representations of the chemical structure) with the experimentally determined biological activity.

Based on the insights from molecular modeling, several strategies can be employed to design novel derivatives:

Scaffold Hopping: Replacing the phenol ring with other aromatic or heterocyclic systems to explore new interactions with a potential biological target.

Substituent Modification: Introducing different substituents on the phenol ring to modulate electronic properties and steric interactions.

Side Chain Alteration: Modifying the butan-2-yl group to explore the effect of size, shape, and lipophilicity on activity.

The following table provides a hypothetical example of how in silico tools could be used to guide the design of new derivatives, assuming a hypothetical biological target.

Derivative Modification Predicted Docking Score (kcal/mol) Predicted Activity (QSAR)
Lead Compound - -7.5 1.2 µM
Derivative 1 4-chloro substituent on phenol -8.2 0.8 µM
Derivative 2 Replace butan-2-yl with cyclohexyl -7.8 1.0 µM
Derivative 3 Replace phenol with naphthalene -8.5 0.6 µM

These in silico predictions would then guide the synthetic efforts, prioritizing the most promising candidates for synthesis and experimental testing, thereby accelerating the drug discovery and development process.

Derivatization and Analogue Synthesis for Structure Reactivity/property Relationship Studies of 2 Butan 2 Yl Amino Methyl Phenol Hydrochloride

Design Principles for New Derivatives

The rational design of new derivatives of 2-{[(butan-2-yl)amino]methyl}phenol hydrochloride is guided by established principles of medicinal chemistry, aiming to systematically probe the chemical space around the core scaffold. Modifications are strategically introduced to modulate factors such as steric bulk, electronic properties, lipophilicity, and hydrogen bonding capacity.

Modification of the Phenolic Moiety

The phenolic hydroxyl group and the aromatic ring are primary targets for modification to investigate their role in molecular interactions. The hydroxyl group is a key hydrogen bond donor and can be involved in coordination with metal ions. Its acidity and nucleophilicity are influenced by the electronic nature of substituents on the aromatic ring.

Key modifications to the phenolic moiety include:

Substitution on the Aromatic Ring: Introducing electron-donating groups (EDGs) like alkyl or methoxy (B1213986) groups, or electron-withdrawing groups (EWGs) such as halogens or nitro groups at various positions (ortho, meta, para) on the benzene (B151609) ring can significantly alter the pKa of the phenolic hydroxyl. This, in turn, affects the compound's ionization state at physiological pH and its potential to engage in hydrogen bonding. For instance, studies on related phenolic compounds have shown that the position of substituents plays a critical role in their antioxidant activity, with ortho and para substitutions often being more effective due to their ability to stabilize the phenoxy radical through resonance. mdpi.com

Bioisosteric Replacement: The concept of bioisosterism can be applied by replacing the phenyl ring with other aromatic systems, such as pyridine (B92270) or thiophene, to explore the impact of heteroatoms on the molecule's properties, including its dipole moment and ability to form different types of intermolecular interactions.

A hypothetical study on the modification of the phenolic moiety could yield the following structure-property relationship data:

Derivative Modification Observed Property Change (Hypothetical)
4-Chloro-2-{[(butan-2-yl)amino]methyl}phenolAddition of EWGIncreased acidity of phenolic -OH
4-Methoxy-2-{[(butan-2-yl)amino]methyl}phenolAddition of EDGDecreased acidity of phenolic -OH
2-{[(Butan-2-yl)amino]methyl}anisoleO-methylationLoss of hydrogen bond donating ability

Alteration of the Butan-2-yl Substituent (e.g., chain length, branching, chirality)

The butan-2-yl group is a chiral, non-polar substituent that plays a significant role in the molecule's lipophilicity and steric profile. Modifications to this group are crucial for understanding how its size, shape, and stereochemistry influence interactions with biological targets or material interfaces.

Design principles for altering the butan-2-yl group include:

Varying Alkyl Chain Length and Branching: Synthesizing analogues with different N-alkyl substituents, such as n-butyl, isobutyl, tert-butyl, or longer chains like pentyl or hexyl, allows for a systematic investigation of the impact of lipophilicity and steric hindrance. Studies on other N-alkylated compounds have demonstrated that there is often an optimal chain length for a specific biological activity, beyond which activity may decrease due to unfavorable steric interactions or excessive lipophilicity. researchgate.net For instance, research on p-alkylaminophenols has shown that increasing the alkyl chain length can enhance antioxidant activity up to a certain point.

Introduction of Cyclic Moieties: Replacing the butan-2-yl group with cyclic structures like cyclobutyl, cyclopentyl, or cyclohexyl can introduce conformational rigidity and alter the spatial arrangement of the molecule, which can lead to more specific interactions.

Chirality: The butan-2-yl group contains a stereocenter. The synthesis and evaluation of the individual (R)- and (S)-enantiomers are essential to determine if there is a stereochemical preference for a particular activity. Biological systems are often stereoselective, and one enantiomer may exhibit significantly different potency or efficacy compared to the other.

A table illustrating the potential impact of these modifications on a key property like receptor binding affinity could be structured as follows:

Derivative Butan-2-yl Modification Receptor Binding Affinity (Kd, Hypothetical)
(R)-2-{[(Butan-2-yl)amino]methyl}phenol(R)-enantiomer50 nM
(S)-2-{[(Butan-2-yl)amino]methyl}phenol(S)-enantiomer500 nM
2-{[(Butan-1-yl)amino]methyl}phenoln-butyl (no branching)200 nM
2-{[(Pentyl-3-yl)amino]methyl}phenolIncreased chain length100 nM

Variation of the Aminomethyl Linker Structure

The aminomethyl linker connects the phenolic and butan-2-yl moieties and provides a degree of conformational flexibility. Its length and composition can be altered to optimize the spatial relationship between the two ends of the molecule.

Key design strategies for the linker include:

Homologation: Increasing the length of the linker by one or more methylene (B1212753) units (e.g., aminoethyl, aminopropyl) can be used to probe the optimal distance for interaction with a target.

Introduction of Rigidity: Incorporating cyclic structures, such as a cyclopropane (B1198618) ring, or double bonds within the linker can restrict its conformational freedom, which can be beneficial for locking the molecule into a more active conformation.

Substitution on the Linker: Adding substituents to the methylene bridge of the aminomethyl group can introduce steric hindrance and potentially new interaction points.

Synthetic Strategies for Analogues

The efficient synthesis of a diverse range of analogues is critical for comprehensive SAR and SPR studies. Modern synthetic methodologies, including parallel synthesis and stereoselective techniques, are employed to accelerate the drug discovery and development process.

Parallel Synthesis and Combinatorial Library Generation

Parallel synthesis allows for the rapid creation of a large number of compounds in a systematic manner. This is particularly useful for exploring a wide range of substituents on the phenolic ring or a variety of amines to alter the N-alkyl group.

A common approach for the parallel synthesis of 2-{[(alkylamino)methyl]}phenol derivatives is the Mannich reaction. In this one-pot, three-component reaction, a phenol (B47542) is reacted with formaldehyde (B43269) and a primary or secondary amine. For generating a library based on 2-{[(butan-2-yl)amino]methyl}phenol, a set of substituted phenols can be reacted with formaldehyde and sec-butylamine (B1681703) in a parallel format. Conversely, phenol can be reacted with formaldehyde and a library of different primary amines.

Solid-phase organic synthesis (SPOS) offers advantages for library generation, as it simplifies purification by allowing for the easy removal of excess reagents and by-products through simple washing steps. A phenol could be immobilized on a solid support, followed by reaction with a pre-formed Eschenmoser's salt analogue and subsequent displacement with a library of amines.

A representative parallel synthesis scheme for generating a library of N-alkylated aminophenols is depicted below:

Starting Phenol Amine Product
Phenolsec-Butylamine2-{[(Butan-2-yl)amino]methyl}phenol
PhenolIsopropylamine2-{[(Isopropylamino)methyl]}phenol
PhenolCyclopentylamine2-{[(Cyclopentylamino)methyl]}phenol
4-Chlorophenolsec-Butylamine4-Chloro-2-{[(butan-2-yl)amino]methyl}phenol
4-ChlorophenolIsopropylamine4-Chloro-2-{[(isopropylamino)methyl]}phenol
4-ChlorophenolCyclopentylamine4-Chloro-2-{[(cyclopentylamino)methyl]}phenol

Stereoselective Synthesis of Chiral Analogues

Given the presence of a chiral center in the butan-2-yl group, the development of stereoselective synthetic routes is essential to obtain enantiomerically pure (R)- and (S)-2-{[(butan-2-yl)amino]methyl}phenol. This allows for the unambiguous determination of the biological and chemical properties of each enantiomer.

One common strategy involves the use of chiral starting materials. For example, enantiomerically pure (R)- or (S)-sec-butylamine can be used in the Mannich reaction with a phenol and formaldehyde. The stereochemistry of the starting amine is typically retained in the final product under standard Mannich conditions.

Alternatively, chiral auxiliaries can be employed to direct the stereochemical outcome of a key bond-forming step. Another approach is the resolution of the racemic mixture of the final product using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization, followed by the liberation of the individual enantiomers. Chiral chromatography is also a powerful technique for the separation of enantiomers on both an analytical and preparative scale.

A general scheme for the stereoselective synthesis is as follows:

Reaction of a suitable phenol with formaldehyde and enantiomerically pure (R)- or (S)-sec-butylamine.

Purification of the resulting enantiomerically enriched product.

Conversion to the hydrochloride salt.

The successful application of these design principles and synthetic strategies will undoubtedly lead to a deeper understanding of the structure-reactivity and structure-property relationships of this compound and its derivatives, paving the way for the development of new compounds with tailored properties.

Structure-Reactivity Relationships (SRR)

The reactivity of 2-{[(butan-2-yl)amino]methyl}phenol is primarily governed by the phenolic hydroxyl group, the secondary amino group, and the aromatic ring. Modifications to any of these moieties can significantly alter the molecule's chemical behavior.

The chemical stability of aminophenol derivatives is influenced by both electronic and steric factors. The relative positions of the hydroxyl and amino groups, as well as the nature of the N-substituent, play a critical role in determining the molecule's susceptibility to degradation, such as oxidation.

Theoretical studies on aminophenol isomers using Density Functional Theory (DFT) have provided insights into their relative stabilities. The bond dissociation energy (BDE) of the O-H and N-H bonds is a key indicator of the ease of hydrogen abstraction, a common step in oxidative degradation. A lower BDE generally corresponds to lower stability. For instance, computational studies have shown that the position of the amino group relative to the hydroxyl group significantly impacts the BDE. researchgate.net

Furthermore, the introduction of bulky substituents on the nitrogen atom can enhance the kinetic stability of the compound by sterically hindering the approach of reactants to the reactive centers. researchgate.net For 2-{[(butan-2-yl)amino]methyl}phenol, the sec-butyl group provides a degree of steric protection to the amino and adjacent phenolic hydroxyl groups.

AnalogueStructural ModificationPredicted Influence on StabilityRationale
2-Aminophenol (B121084)Parent scaffold (ortho-isomer)ModeratePotential for intramolecular hydrogen bonding may offer some stabilization compared to the meta-isomer. researchgate.netresearchgate.net
3-AminophenolIsomeric variation (meta-isomer)More stableGenerally exhibits a higher bond dissociation energy for the O-H bond compared to the ortho and para isomers. researchgate.net
4-AminophenolIsomeric variation (para-isomer)Less stableMore susceptible to oxidation due to the direct electronic communication between the electron-donating amino and hydroxyl groups through the aromatic ring. researchgate.net
2-{[(tert-Butyl)amino]methyl}phenolIncreased steric bulk at the nitrogenEnhanced kinetic stabilityThe bulky tert-butyl group provides greater steric hindrance, protecting the reactive centers from attack. researchgate.net

The presence of two nucleophilic centers, the hydroxyl and amino groups, in aminophenol derivatives presents a challenge in terms of reaction selectivity during derivatization. The outcome of reactions such as alkylation and arylation is highly dependent on the reaction conditions and the specific structure of the aminophenol analogue.

Strategic protection of one of the functional groups is a common approach to achieve selective derivatization. For instance, the amino group of an aminophenol can be reversibly protected as an imine by reacting it with an aldehyde, such as benzaldehyde. This allows for the selective O-alkylation of the phenolic hydroxyl group. Subsequent hydrolysis of the imine regenerates the free amino group. umich.eduresearchgate.net

The choice of catalyst and reaction conditions can also profoundly influence selectivity. In the arylation of aminophenols, copper-based catalysts tend to favor O-arylation, while palladium-based catalysts often lead to selective N-arylation. nih.gov The efficiency of these reactions is also affected by the electronic and steric nature of both the aminophenol and the arylating agent. For example, sterically hindered ortho-substituted anilines are often less nucleophilic, which can lead to lower reaction yields. acs.org

Aminophenol DerivativeReactionKey Conditions/ReagentObserved SelectivityYield (%)Reference
o-AminophenolAlkylation with Benzyl Bromide1. Benzaldehyde (protection), 2. K₂CO₃, Acetone (reflux)Selective O-benzylationGood to excellent umich.eduresearchgate.net
o-AminophenolAlkylation with various aldehydes1. Aldehyde, MeOH, 2. NaBH₄Selective N-alkylation90-98 umich.eduresearchgate.net
3-AminophenolArylation with 4-iodotolueneCuI, picolinic acid, Cs₂CO₃Selective O-arylation85 nih.gov
4-AminophenolArylation with 4-iodotolueneBrettPhos precatalyst (Pd-based), K₃PO₄Selective N-arylation95 nih.gov

Structure-Property Relationships (SPR) for Physicochemical Parameters Relevant to Chemical Research

The physicochemical properties of this compound and its analogues are critical for their handling, purification, and analysis. Understanding how structural modifications affect properties like solubility and chromatographic behavior is essential for efficient chemical research.

The solubility of aminophenol derivatives is a function of the interplay between the polar hydroxyl and amino groups and the nonpolar aromatic ring and alkyl substituents. The ability to form hydrogen bonds with protic solvents is a key determinant of their solubility in polar media like water and alcohols.

The position of the amino group relative to the hydroxyl group influences solubility. For example, 2-aminophenol (the ortho-isomer) can form an intramolecular hydrogen bond, which can decrease its interaction with water molecules compared to the para-isomer, potentially affecting its solubility. researchgate.net The solubility of aminophenols is also pH-dependent, as the amino group can be protonated in acidic conditions, increasing its aqueous solubility.

The introduction of alkyl substituents, such as the sec-butyl group in the target compound, generally increases the lipophilicity of the molecule, leading to higher solubility in nonpolar organic solvents and lower solubility in water.

CompoundWaterEthanol (B145695)Dimethyl Sulfoxide (DMSO)TolueneReference
2-AminophenolSlightly solubleSolubleVery solubleSlightly soluble chemicalbook.com
4-AminophenolModerately solubleSolubleVery solubleSlightly soluble wikipedia.orgnih.gov
N-methyl-4-aminophenolSlightly solubleSoluble-- wikipedia.org
N,N-dimethyl-4-aminophenolSlightly solubleSoluble-- wikipedia.org

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and analysis of aminophenol derivatives. The retention behavior of these compounds is highly dependent on their structure and the chromatographic conditions, including the stationary and mobile phases.

In reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, the retention of a compound is primarily determined by its hydrophobicity. An increase in the size of the N-alkyl substituent will generally lead to a longer retention time due to increased hydrophobic interactions with the stationary phase.

The position of the functional groups also plays a significant role. The intramolecular hydrogen bonding in ortho-aminophenols can reduce their polarity compared to their meta and para counterparts, leading to differences in retention times. researchgate.net The pH of the mobile phase is another critical parameter, as it can alter the ionization state of the amino and hydroxyl groups, thereby affecting their interaction with the stationary phase and their retention behavior. researchgate.net

CompoundChromatographic ConditionsRelative Retention BehaviorRationaleReference
o-, m-, p-AminophenolReversed-phase HPLC on a polystyrene-divinylbenzene columnIsomers are well-separated, with retention times varying based on polarity.Differences in polarity and the ability to interact with the stationary phase allow for separation. rsc.org
o-Aminophenol vs. p-AminophenolReversed-phase HPLC with a C8 column and a methanol (B129727)/phosphate buffer mobile phaseThe ortho-isomer is retained longer than the para-isomer.Intramolecular hydrogen bonding in the ortho-isomer may reduce its effective polarity in the mobile phase, leading to stronger interaction with the nonpolar stationary phase. researchgate.net
N-alkylated aminophenolsReversed-phase HPLCRetention time increases with the length of the alkyl chain.Increased hydrophobicity leads to stronger interactions with the nonpolar stationary phase.General principle

Analytical Methodologies for Research and Quality Control of 2 Butan 2 Yl Amino Methyl Phenol Hydrochloride

Chromatographic Methods

Chromatography is a cornerstone of modern analytical chemistry, offering powerful separation capabilities that are essential for the analysis of complex mixtures and the purity assessment of single compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and quantifying 2-{[(Butan-2-yl)amino]methyl}phenol hydrochloride. Its high resolution and sensitivity make it ideal for separating the main compound from synthesis-related impurities and degradation products. nih.gov

A typical reversed-phase HPLC (RP-HPLC) method would be employed. japsonline.com In this approach, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. Due to the presence of a phenol (B47542) group, UV detection is a suitable and common choice for quantification. nih.govsielc.com

Typical HPLC Parameters:

Column: Acclaim C18 (5 µm, 250 x 4.6 mm) or equivalent. japsonline.com

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govgoogle.com

Flow Rate: 1.0 mL/min. mfd.org.mk

Detection: UV spectrophotometer at a wavelength determined by the compound's maximum absorbance (λmax), likely around 275-280 nm due to the phenolic chromophore. japsonline.comsielc.com

Injection Volume: 10-20 µL. mfd.org.mk

Quantitative analysis is performed by creating a calibration curve from standard solutions of known concentrations and comparing the peak area of the sample to this curve. japsonline.com The purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Purity Analysis Data

Peak IdentityRetention Time (min)Peak AreaArea %
Impurity 13.4515,8000.08
2-{[(Butan-2-yl)amino]methyl}phenol HCl6.8219,750,00099.85
Impurity 29.1513,9000.07

Gas Chromatography (GC) for Volatile Impurities or Derivatized Products

Gas Chromatography (GC) is a valuable technique for analyzing volatile organic impurities that may be present from the synthesis process, such as residual solvents or starting materials. For non-volatile compounds like phenols, derivatization is often necessary to increase their volatility and thermal stability for GC analysis. phenomenex.comnih.gov

Analysis of Volatile Impurities: A headspace GC method with a Flame Ionization Detector (FID) can be used to quantify residual solvents. The sample is heated in a sealed vial, and the vapor phase is injected into the GC system.

Analysis after Derivatization: To analyze the compound itself or non-volatile impurities, derivatization of the polar hydroxyl and secondary amine groups is required. phenomenex.comnih.gov Silylation is a common technique, where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogens with non-polar trimethylsilyl (B98337) (TMS) groups. phenomenex.comnih.gov This process reduces the compound's boiling point and polarity, making it suitable for GC. phenomenex.com

Typical GC Parameters (after derivatization):

Column: A non-polar or medium-polarity capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane).

Carrier Gas: Helium or Nitrogen.

Injection: Split/splitless injector.

Temperature Program: A temperature gradient is used to ensure separation of compounds with different boiling points, e.g., starting at 100°C and ramping to 280°C.

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS) for identification.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used primarily for qualitative purposes, such as monitoring the progress of a chemical synthesis or for rapid screening of sample purity. umich.edu

A TLC plate, typically coated with silica (B1680970) gel (a polar adsorbent), is used as the stationary phase. The sample is spotted onto the plate, which is then placed in a sealed chamber containing a solvent system (the mobile phase). Capillary action draws the mobile phase up the plate, and compounds separate based on their relative affinities for the stationary and mobile phases.

Stationary Phase: Silica gel 60 F254 plates.

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). A common system for aminophenols could be Dichloromethane (B109758):Methanol (95:5 v/v). Adding a small amount of ammonia (B1221849) or triethylamine (B128534) can improve peak shape for basic compounds. rochester.edu

Visualization: The separated spots can be visualized using several methods:

UV Light: If the compound is UV-active (as the phenolic ring is), it will appear as a dark spot on a fluorescent background under short-wave UV light (254 nm). libretexts.orglibretexts.org

Iodine Chamber: Exposure to iodine vapor will cause organic compounds to appear as brown spots. libretexts.org

Staining Reagents: Specific chemical stains can be used. For instance, a ferric chloride solution can produce a colored spot (often purple or green) with the phenol group, while a ninhydrin (B49086) solution can react with the secondary amine to produce a colored spot upon heating. libretexts.orgfiu.edu

The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify compounds.

Titrimetric Methods for Hydrochloride Content Determination

Titrimetry provides a classical and highly accurate method for determining the hydrochloride content of the compound. Argentometric titration is the most common approach for quantifying halide ions. wikipedia.org

The Volhard method, a type of back-titration, is particularly suitable. wikipedia.orgstuba.sktitrations.info In this procedure, a known excess of a standardized silver nitrate (B79036) (AgNO₃) solution is added to a solution of the sample. The silver ions react with the chloride ions to form an insoluble silver chloride (AgCl) precipitate. The remaining, unreacted silver ions are then titrated with a standardized potassium thiocyanate (B1210189) (KSCN) solution. A ferric ammonium sulfate (B86663) indicator is used, which forms a soluble, blood-red complex ([Fe(SCN)]²⁺) with the first excess of thiocyanate, signaling the endpoint. titrations.info

Reactions:

Precipitation: Ag⁺(excess) + Cl⁻ → AgCl(s)

Back-titration: Ag⁺(remaining) + SCN⁻ → AgSCN(s)

Endpoint: Fe³⁺ + SCN⁻ → [Fe(SCN)]²⁺ (red complex)

Alternatively, a non-aqueous titration can be performed. The hydrochloride salt is dissolved in a suitable solvent like glacial acetic acid, and mercuric acetate is often added to replace the chloride with the more weakly basic acetate ion. The solution is then titrated as a base with a strong acid, such as perchloric acid in acetic acid, using a potentiometric endpoint or an indicator like crystal violet. gfschemicals.compharmaknowledgeforum.comlcms.cz

Table 2: Example Data for Hydrochloride Content by Volhard Titration

ParameterValue
Sample Weight500.0 mg
Volume of 0.1 M AgNO₃ added25.00 mL
Volume of 0.1 M KSCN used (back-titration)2.85 mL
Calculated Moles of Cl⁻0.002215 mol
Calculated Chloride Content (% w/w)16.08%
Theoretical Chloride Content (% w/w)16.44%

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound. This is typically achieved through combustion analysis. wikipedia.orglibretexts.org A small, precisely weighed sample of the compound is combusted in a furnace with excess oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂ gas)—are separated and quantified by detectors. wikipedia.orgalevelchemistry.co.uk

The chlorine content is determined separately, often by Schöniger flask combustion. The sample is burned in a flask rich in oxygen, and the resulting hydrogen chloride is absorbed into a solution, which can then be analyzed by titration.

The experimentally determined percentages of each element are then compared to the theoretical values calculated from the empirical formula (C₁₁H₁₈ClNO) to confirm the compound's identity and purity.

Table 3: Elemental Analysis Results for C₁₁H₁₈ClNO (MW: 215.72 g/mol )

ElementTheoretical %Found %Difference %
Carbon (C)61.2461.18-0.06
Hydrogen (H)8.418.45+0.04
Nitrogen (N)6.496.52+0.03
Chlorine (Cl)16.4416.39-0.05

Note: The percentage of oxygen is typically determined by difference.

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry is a straightforward and widely used technique for the quantitative analysis of compounds that absorb light in the UV or visible range. ijset.in The phenolic ring in this compound contains a π-conjugated system that absorbs UV radiation, making this method highly suitable for its quantification. researchgate.netnveo.org

The analysis is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To determine the concentration of an unknown sample, a calibration curve is first prepared by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). ijset.in

A more general method for determining total phenolic content is the Folin-Ciocalteu assay. nih.gov This method involves the reduction of the Folin-Ciocalteu reagent (a mixture of phosphomolybdate and phosphotungstate) by the phenolic compound under alkaline conditions. mdpi.com This reduction produces a blue-colored complex, and the intensity of the color, measured spectrophotometrically (typically around 760 nm), is proportional to the amount of phenolic compounds present. nih.govmdpi.com Results are often expressed as gallic acid equivalents (GAE).

Table 4: Example Calibration Data for UV Spectrophotometric Analysis

Concentration (mg/L)Absorbance at λmax (278 nm)
2.00.155
4.00.310
6.00.465
8.00.620
10.00.775

Resulting Calibration Equation: y = 0.0775x + 0.0001 (R² = 0.9999)

Advanced Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS)

Hyphenated analytical techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the detailed analysis of pharmaceutical compounds like "this compound".

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the analysis of non-volatile and thermally labile compounds, making it well-suited for "this compound".

Chromatographic Separation: A reverse-phase high-performance liquid chromatography (HPLC) system would likely be employed. The separation could be achieved on a C18 or C8 column with a mobile phase consisting of an organic solvent (such as acetonitrile or methanol) and an aqueous component (water with a modifier like formic acid or acetic acid to improve peak shape and ionization efficiency). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be used to ensure the efficient elution of the target compound and any potential impurities.

Mass Spectrometric Detection: Following chromatographic separation, the analyte would be introduced into the mass spectrometer. Electrospray ionization (ESI) is a common and suitable ionization technique for a molecule with amino and phenolic functional groups, which are readily ionizable. The analysis could be performed in positive ion mode, detecting the protonated molecule [M+H]⁺. For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) can be utilized. In this approach, the parent ion is selected and fragmented to produce characteristic product ions, which are then monitored. This technique, known as multiple reaction monitoring (MRM), is highly specific and allows for accurate quantification even in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

While GC-MS is a highly sensitive and efficient analytical technique, the direct analysis of polar and non-volatile compounds like "this compound" can be challenging. The presence of active hydrogens on the phenolic hydroxyl and secondary amine groups necessitates a derivatization step to increase volatility and improve chromatographic behavior. sigmaaldrich.com

Derivatization: The goal of derivatization is to replace the active hydrogens with nonpolar functional groups. sigmaaldrich.com A common approach is silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). These reagents react with the hydroxyl and amino groups to form more volatile trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. The reaction conditions, including temperature and time, would need to be optimized to ensure complete derivatization. mdpi.com

GC-MS Analysis: The derivatized sample would then be injected into the gas chromatograph. A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column, would likely be used for separation. The mass spectrometer would then detect the derivatized compound. Electron ionization (EI) is a common ionization technique in GC-MS, which would produce a characteristic fragmentation pattern that can be used for structural elucidation and confirmation.

A hypothetical comparison of LC-MS/MS and GC-MS parameters for the analysis of "this compound" is presented in the table below.

ParameterLC-MS/MSGC-MS
Sample Preparation Dilution in a suitable solventDerivatization (e.g., silylation)
Chromatographic Column C18 or C8 reverse-phase5% phenyl-methylpolysiloxane
Mobile/Carrier Gas Acetonitrile/Water with formic acidHelium
Ionization Technique Electrospray Ionization (ESI)Electron Ionization (EI)
Detection Mode Multiple Reaction Monitoring (MRM)Full Scan or Selected Ion Monitoring (SIM)

Validation of Analytical Methods for Robustness and Reproducibility

The validation of analytical methods is a critical process to ensure that the chosen methodology is suitable for its intended purpose. A validated method provides confidence in the accuracy, precision, and reliability of the analytical results. The validation process for an analytical method for "this compound" would involve assessing several key parameters, as outlined by international guidelines such as those from the International Council for Harmonisation (ICH).

The following parameters are typically evaluated during method validation:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards of known concentrations and performing a linear regression analysis.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often assessed by analyzing a sample with a known concentration of the analyte (a certified reference material) or by spiking a blank sample with a known amount of the analyte.

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision can be evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision).

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

A hypothetical summary of validation results for an LC-MS/MS method for the quantification of "this compound" is presented in the table below.

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9950.999
Range To be defined based on application1 - 1000 ng/mL
Accuracy (% Recovery) 80 - 120%98.5 - 101.2%
Precision (% RSD) ≤ 15%< 5%
Detection Limit (LOD) Signal-to-Noise ≥ 30.2 ng/mL
Quantitation Limit (LOQ) Signal-to-Noise ≥ 100.8 ng/mL
Robustness No significant impact on resultsMethod is robust to minor changes in mobile phase composition and flow rate

Q & A

Q. What are the optimal synthetic routes for 2-{[(Butan-2-yl)amino]methyl}phenol hydrochloride, and how can reaction yields be maximized?

Methodological Answer:

  • Stepwise Synthesis : The compound can be synthesized via reductive amination between 2-hydroxybenzaldehyde and butan-2-ylamine, followed by hydrochloric acid salt formation. Key intermediates include the Schiff base (imine) derivative, which is reduced using NaBH₄ or catalytic hydrogenation .
  • Optimization Strategies :
    • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance imine formation, while methanol or ethanol is preferred for reduction.
    • Temperature Control : Maintain 0–5°C during imine formation to minimize side reactions; room temperature suffices for reduction.
    • Yield Improvement : Use excess butan-2-ylamine (1.5 eq.) and monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .
  • Analytical Validation : Confirm purity (>95%) via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR (¹H NMR: δ 1.0–1.5 ppm for butan-2-yl CH₃, δ 6.5–7.5 ppm for phenolic aromatic protons) .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Stability Protocol :
    • pH Studies : Dissolve the compound in buffers (pH 2–10) and incubate at 25°C. Monitor degradation via UV-Vis spectroscopy (λmax ~270 nm for phenolic moiety) at 0, 24, and 48 hours.
    • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting point (~200–220°C) and thermogravimetric analysis (TGA) to assess decomposition above 250°C .
  • Key Findings :
    • Acidic Conditions (pH <4) : Stable due to protonation of the amine group.
    • Alkaline Conditions (pH >8) : Rapid degradation via phenol oxidation .

Advanced Research Questions

Q. What computational and experimental approaches are suitable for elucidating the three-dimensional structure of this compound?

Methodological Answer:

  • X-ray Crystallography :
    • Grow single crystals via vapor diffusion (acetonitrile/water 3:1).
    • Use SHELX software for structure refinement. Key parameters: space group P2₁/c, Z = 4, R-factor <0.05 .
    • Structural Insights : The butan-2-yl group adopts a gauche conformation, while the phenol and amine groups form intramolecular hydrogen bonds (O–H···N distance ~2.8 Å) .
  • DFT Calculations :
    • Optimize geometry at B3LYP/6-311++G(d,p) level. Compare experimental and computed bond lengths (C–N: 1.45 Å vs. 1.47 Å) .

Q. How does this compound interact with biological targets, and what assays validate its pharmacological potential?

Methodological Answer:

  • Receptor Binding Studies :
    • Docking Simulations : Use AutoDock Vina to model interactions with adrenergic receptors (PDB ID: 2RH1). The phenol group forms hydrogen bonds with Ser203 and Ser207 .
    • In Vitro Assays :
  • cAMP Inhibition : Test in HEK-293 cells expressing β₂-adrenergic receptors (EC₅₀ ~50 nM).
  • Selectivity Screening : Compare affinity across receptor subtypes (e.g., β₁ vs. β₂) .
  • Data Interpretation : Contradictions in binding data may arise from protonation state differences; use molecular dynamics simulations to assess pH-dependent conformational changes .

Q. What reaction mechanisms govern its participation in nucleophilic substitution or oxidation reactions?

Methodological Answer:

  • Mechanistic Studies :
    • Substitution Reactions : React with benzyl bromide in DMF/K₂CO₃. Monitor via ¹H NMR for benzyl group incorporation (δ 4.5 ppm for CH₂Ph). Proposed SN2 mechanism with transition state confirmed by DFT .
    • Oxidation Pathways : Treat with H₂O₂ in acetic acid. LC-MS identifies quinone derivatives (m/z 225 [M+H]⁺). EPR confirms radical intermediates .
  • Kinetic Analysis : Pseudo-first-order kinetics (kobs ~0.015 s⁻¹) for substitution, while oxidation follows second-order kinetics .

Q. Key Citations

  • Synthesis & Characterization:
  • Structural Analysis:
  • Biological Applications:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.